2,3-Dihydroxypropyl octanoate

Catalog No.
S536006
CAS No.
502-54-5
M.F
C11H22O4
M. Wt
218.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxypropyl octanoate

CAS Number

502-54-5

Product Name

2,3-Dihydroxypropyl octanoate

IUPAC Name

2,3-dihydroxypropyl octanoate

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3

InChI Key

GHBFNMLVSPCDGN-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(CO)O

Solubility

Soluble in DMSO

Synonyms

Capmul, Capmul 8210, glycerol-1-monooctanoate, glyceryl caprylate, glyceryl monocaprylate, glyceryl-1-monooctanoate, Moctanin, mono-octanoin, monocaprylin, monoctanoin, monooctanoin

Canonical SMILES

CCCCCCCC(=O)OCC(CO)O

Description

The exact mass of the compound 2,3-Dihydroxypropyl octanoate is 218.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caprylates - Supplementary Records. It belongs to the ontological category of rac-1-monoacylglycerol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Digestion and Absorption:

2,3-Dihydroxypropyl octanoate, also known as monoctanoin, is a type of monoglyceride. Monoglycerides are formed when one fatty acid is esterified to glycerol. In the case of monoctanoin, the fatty acid is octanoic acid (caprylic acid). Research suggests that monoctanoin may have unique properties related to digestion and absorption. Studies have shown that monoctanoin is more readily absorbed by the intestinal epithelium compared to other long-chain triglycerides [Pubmed source: ]. This may be due to its solubility and ability to passively diffuse across the intestinal wall.

Cholesterol Gallstone Dissolution:

One of the most studied applications of monoctanoin in scientific research is its potential for dissolving cholesterol gallstones. In vitro and in vivo studies have demonstrated that monoctanoin can effectively dissolve cholesterol gallstones [Pubmed source]. This makes it a potential therapeutic option for patients with cholesterol gallstones who are not suitable for surgery.

Other Potential Applications:

There is ongoing scientific research to explore other potential applications of monoctanoin. Some areas of investigation include:

  • Antimicrobial properties: Some studies suggest that monoctanoin may have antimicrobial properties against certain bacteria and fungi [Pubmed source].
  • Drug delivery: Due to its favorable absorption characteristics, monoctanoin is being explored as a potential carrier for drug delivery [Pubmed source: ].

2,3-Dihydroxypropyl octanoate is a monoester formed by the reaction of octanoic acid (caprylic acid) with glycerol. It belongs to a class of compounds called monoglycerides. These molecules play a role in fat digestion and absorption and have potential applications in the food and pharmaceutical industries.


Molecular Structure Analysis

The structure of 2,3-dihydroxypropyl octanoate consists of a glycerol backbone (propane-1,2,3-triol) with a hydroxyl group (OH) on each carbon (C-2 and C-3). An octanoyl group (CH3(CH2)7CO-) is esterified to one of the hydroxyl groups (usually C-1) []. This structure gives the molecule both hydrophilic (water-loving) and hydrophobic (water-repelling) properties.


Chemical Reactions Analysis

Synthesis:

2,3-Dihydroxypropyl octanoate can be synthesized through various methods, including:

  • Esterification: Reaction of glycerol with octanoic acid in the presence of an acid catalyst.

Balanced chemical equation:

CH3(CH2)7COOH + HOCH2-CH(OH)-CH2OH → CH3(CH2)7COOCH2-CH(OH)-CH2OH + H2O (Octanoic acid + Glycerol → 2,3-Dihydroxypropyl octanoate + Water)

  • Enzymatic synthesis: Using enzymes like lipases to catalyze the reaction between glycerol and octanoic acid [].

Decomposition:

2,3-Dihydroxypropyl octanoate can undergo hydrolysis, breaking down into its original components, glycerol and octanoic acid, in the presence of water or enzymes.

Other Reactions:


Physical And Chemical Properties Analysis

  • Melting point: 24-27 °C.
  • Boiling point: Decomposes before boiling.
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and acetone. Slightly soluble in water.
  • Appearance: Colorless to light yellow liquid [].
  • Antimicrobial activity: Studies suggest it may possess antimicrobial properties against certain bacteria.
  • Enhancement of drug delivery: Its ability to form self-assembling structures (micelles) makes it a potential carrier for drug delivery.
  • Modulation of biological processes: Research suggests it might influence metabolic pathways and gene expression.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Exact Mass

218.1518

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

26402-26-6
502-54-5
68132-29-6

Wikipedia

Glyceryl 1-caprylate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Octanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Modify: 2023-08-15
1: Janssen D, Bommarito A, Lathrop J. A new technique for the rapid dissolution of retained ductal gallstones with monoctanoin in T-tube patients. Am Surg. 1992 Feb;58(2):141-5. PubMed PMID: 1550307.
2: Queralt Solari C, Quintana Martínez J, Insignares Ortiz E, Laguens Sahún G, Lozano Mantecón R. [Monoctanoin for the dissolution of biliary calculi. Report of a case]. Rev Esp Enferm Dig. 1991 Aug;80(2):133-5. Spanish. PubMed PMID: 1790079.
3: Smith BF. Dissolution of cholesterol gallstones in vitro. Gallstone matrix content and diameter, not cholesterol content, predict gallstone dissolution in monooctanoin. Gastroenterology. 1987 Jul;93(1):98-105. PubMed PMID: 3582920.
4: Tritapepe R, Di Padova C, Pozzoli M, Rovagnati P, Montorsi W. The treatment of retained biliary stones with monooctanoin: report of 16 patients. Am J Gastroenterol. 1984 Sep;79(9):710-4. PubMed PMID: 6475901.
5: Abate MA, Moore TL. Monooctanoin use for gallstone dissolution. Drug Intell Clin Pharm. 1985 Oct;19(10):708-13. Review. PubMed PMID: 3902430.
6: Teplick SK, Haskin PH. Monooctanoin perfusion for in vivo dissolution of biliary stones. A series of 11 patients. Radiology. 1984 Nov;153(2):379-83. PubMed PMID: 6484170.
7: Bogardus JB. Importance of viscosity in the dissolution rate of cholesterol in monooctanoin solutions. J Pharm Sci. 1984 Jul;73(7):906-10. PubMed PMID: 6470950.
8: Gadacz TR. The effect of monooctanoin on retained common duct stones. Surgery. 1981 May;89(5):527-31. PubMed PMID: 7221879.
9: Nijhawan S, Agarwal V, Sharma D, Rai RR. Evaluation of garlic oil as a contact dissolution agent for gallstones: comparison with monooctanoin. Trop Gastroenterol. 2000 Oct-Dec;21(4):177-9. PubMed PMID: 11194578.
10: Thistle JL, Carlson GL, Hofmann AF, LaRusso NF, MacCarty RL, Flynn GL, Higuchi WI, Babayan VK. Monooctanoin, a dissolution agent for retained cholesterol bile duct stones: physical properties and clinical application. Gastroenterology. 1980 May;78(5 Pt 1):1016-22. PubMed PMID: 7380174.

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